2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)-

Description

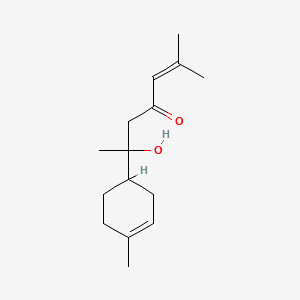

The compound 2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)- is a structurally complex ketone featuring a hydroxyl group at position 6 and a 4-methyl-3-cyclohexenyl substituent. It has been identified in studies focusing on the chemical composition of Curcuma longa (turmeric) roots, where it is isolated alongside sesquiterpenes and aromatic flavonoids .

Properties

CAS No. |

55659-35-3 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

6-hydroxy-2-methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-en-4-one |

InChI |

InChI=1S/C15H24O2/c1-11(2)9-14(16)10-15(4,17)13-7-5-12(3)6-8-13/h5,9,13,17H,6-8,10H2,1-4H3 |

InChI Key |

WDXJULFVOJUQJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(CC1)C(C)(CC(=O)C=C(C)C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the construction of the heptenone skeleton followed by the introduction of the hydroxy group and the cyclohexenyl substituent. Given the complexity, multi-step organic synthesis is employed, often starting from simpler terpenoid precursors or cyclohexenyl derivatives.

Key Synthetic Routes Reported

Cyclization and Functionalization of Terpenoid Precursors:

A common approach involves starting from terpene-like molecules such as isoprenoid units or cyclohexenyl derivatives, which undergo functional group transformations to introduce the ketone and hydroxy substituents. Acid-catalyzed cyclizations using Lewis acids like boron trifluoride etherate (BF3·Et2O) have been reported for related compounds to form tetrahydropyran rings and introduce hydroxylation at specific carbons under controlled temperature (0–25°C) and solvent conditions (e.g., dichloromethane).Aldol Condensation and Subsequent Modifications:

Base-mediated aldol condensations between aldehydes and ketones can form α,β-unsaturated ketones similar to the heptenone core. Subsequent selective hydroxylation and cyclohexenyl attachment are achieved via substitution or addition reactions. Control of pH, temperature, and stoichiometry is critical to optimize yields (52–78% reported for similar compounds).Diazoketone Intermediates and Ester Formation:

Patent literature describes the use of diazoketone intermediates derived from formyl ketones, which upon controlled thermal reaction with alkanols (e.g., 1-hexanol at 150°C) yield cyclic esters that could be precursors to the target compound. This method involves careful control of reaction time (5–30 hours), temperature, and molar ratios of reagents like methyl formate and hydrides.

Detailed Reaction Conditions and Optimization Parameters

| Methodology | Key Reagents/Conditions | Temperature Range | Reaction Time | Yield Range | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed cyclization | BF3·Et2O (5–10 mol%), dichloromethane solvent | 0–25 °C | 1–4 hours | ~70% | Catalyst purity critical; moisture must be excluded to avoid deactivation |

| Aldol condensation | NaOH (40% w/v), aldehyde and ketone substrates | Ambient (~25 °C) | Several hours | 52–78% | Stoichiometric balance and inert atmosphere improve yield and selectivity |

| Diazoketone intermediate route | Diazoketone solution, methyl formate, alkanol (1-hexanol) | 40–80 °C (formylation), 150 °C (cyclization) | 5–30 hours total | Not specified | Multi-step; involves acid-base extractions and organic phase washes; used in patents |

Purification and Characterization Techniques

To ensure structural integrity and purity of the synthesized 2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)-, the following analytical methods are standard:

Nuclear Magnetic Resonance Spectroscopy (NMR):

Both ^1H and ^13C NMR are employed to confirm regiochemistry and the presence of functional groups. Key signals include vinyl protons (δ 5.1–5.8 ppm) and carbonyl carbons (δ 205–210 ppm). Two-dimensional NMR techniques (COSY, NOESY) help resolve stereochemical details.Gas Chromatography-Mass Spectrometry (GC-MS):

High-resolution MS confirms molecular weight (236.35 g/mol) and fragmentation patterns. GC with polar columns (e.g., DB-WAX) quantifies purity (>95%) and separates isomers if present.Chromatographic Purification:

Extraction with organic solvents such as ethyl acetate and drying over sodium sulfate (Na2SO4) are common. Acid-base washes remove impurities, followed by vacuum concentration to isolate the product.

Research Data and Yield Comparisons

Challenges and Considerations in Synthesis

Stereochemical Control:

The presence of chiral centers and double bonds necessitates stereoselective synthesis to obtain the desired isomer, often requiring chiral catalysts or auxiliaries.Functional Group Compatibility:

Hydroxy and ketone groups may undergo side reactions; protecting groups or selective reaction conditions are sometimes needed.Scale-Up Feasibility: Industrial production requires optimization of reaction times, catalyst loading, and purification steps to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary widely. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

Pharmaceuticals

α-Bisabolone exhibits potential therapeutic properties:

- Anti-inflammatory Activity : Studies have shown that α-bisabolone can reduce inflammation markers in vitro, suggesting its potential use in anti-inflammatory drugs.

- Antimicrobial Properties : Research indicates that this compound has significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics or preservatives in pharmaceuticals .

Cosmetics

In the cosmetics industry, α-bisabolone is valued for its:

- Fragrance Component : It is used as a fragrance ingredient in perfumes and personal care products due to its pleasant aroma.

- Skin Benefits : The compound has moisturizing properties and may aid in skin healing processes, making it a popular ingredient in skincare formulations .

Food Industry

α-Bisabolone is also utilized in the food sector:

- Flavoring Agent : Its aromatic qualities allow it to be used as a flavoring agent in various food products.

- Preservative Qualities : The antimicrobial properties of α-bisabolone can help extend the shelf life of food products by inhibiting microbial growth .

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that α-bisabolone significantly reduced inflammation in human cell lines. The results indicated a decrease in pro-inflammatory cytokines, suggesting its potential application in developing anti-inflammatory medications .

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial activity of α-bisabolone against common foodborne pathogens such as Salmonella and Escherichia coli. The findings revealed that α-bisabolone exhibited notable inhibitory effects, supporting its use as a natural preservative in food products .

Mechanism of Action

The mechanism by which 2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in biological systems .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The target compound is differentiated from analogs by its hydroxyl group and cyclohexenyl substituent. Key comparisons include:

- 2-Methyl-6-(4-hydroxyphenyl)-2-hepten-4-one (Compound 6 in ): This analog replaces the cyclohexenyl group with a 4-hydroxyphenyl ring. The hydroxyl group on the phenyl ring may enhance solubility in polar solvents compared to the cyclohexenyl-linked hydroxyl group .

Dihydroatlantone [(E)-6-Methyl-2-(4-methyl-3-cyclohexen-1-yl)-2-hepten-4-one] :

Isolated from Cedrus libani wood oil, this compound shares the 4-methyl-3-cyclohexenyl substituent but lacks the hydroxyl group at position 6. The absence of a hydroxyl group reduces polarity and hydrogen-bonding capacity, likely resulting in lower solubility in aqueous environments .- 2-Methyl-6-(p-tolyl)-2-hepten-4-one: This derivative features a p-tolyl (methylphenyl) group instead of the cyclohexenyl substituent.

- Bisabolol [6-Methyl-2-(4-methyl-3-cyclohexen-1-yl)-5-hepten-2-ol]: A sesquiterpene alcohol with a similar cyclohexenyl substituent but a primary alcohol group instead of a ketone. The alcohol functionality increases hydrogen-bond donor capacity, which may enhance interactions with biological targets such as enzymes or receptors .

Physicochemical Properties

Key differences in physical and chemical properties are summarized below:

| Property | Target Compound | 2-Methyl-6-(4-hydroxyphenyl)-2-hepten-4-one | Dihydroatlantone | 2-Methyl-6-(p-tolyl)-2-hepten-4-one | Bisabolol |

|---|---|---|---|---|---|

| Functional Groups | Ketone, hydroxyl, cyclohexenyl | Ketone, hydroxyl, phenyl | Ketone, cyclohexenyl | Ketone, p-tolyl | Alcohol, cyclohexenyl |

| Polarity | Moderate (hydroxyl present) | High (aromatic hydroxyl) | Low (non-polar substituent) | Low (hydrophobic p-tolyl) | Moderate (alcohol group) |

| Source | Curcuma longa roots | Curcuma longa roots | Cedrus libani wood oil | Synthetic/isolation methods | Synthetic/natural sources |

| Bioactivity Potential | Antioxidant (hypothesized) | Antioxidant (implied by phenolic structure) | Fragrance/terpenoid | Unreported | Anti-inflammatory |

Biological Activity

2-Hepten-4-one, 6-hydroxy-2-methyl-6-(4-methyl-3-cyclohexen-1-yl)-, also known as α-bisabolone , is an organic compound with notable biological activities. Its complex structure, characterized by a heptenone backbone and a hydroxy-substituted cyclohexene moiety, positions it as a compound of interest in various fields including pharmacology, biochemistry, and natural product chemistry.

- Molecular Formula : C₁₅H₂₄O₂

- Molecular Weight : 236.35 g/mol

- CAS Number : 38043-98-0

The compound's structure is pivotal in determining its biological activity, influencing interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that α-bisabolone exhibits several biological activities:

-

Antioxidant Activity :

- Studies have demonstrated that α-bisabolone possesses significant antioxidant properties. The compound can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

- For instance, in vitro assays using DPPH and ABTS methods have shown that α-bisabolone can effectively neutralize free radicals, indicating its potential as a natural antioxidant agent .

-

Antimicrobial Activity :

- α-Bisabolone has been evaluated for its antimicrobial properties against various bacterial strains. Research suggests that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing natural antimicrobial agents .

- Specific studies have reported the minimum inhibitory concentrations (MIC) of α-bisabolone against pathogens like Staphylococcus aureus and Escherichia coli, showcasing its potential utility in clinical applications .

- Anti-inflammatory Effects :

Case Study 1: Antioxidant Efficacy

In a study focusing on the antioxidant capacity of various compounds, α-bisabolone was isolated from essential oils and subjected to DPPH and ABTS radical scavenging assays. The results indicated an IC₅₀ value significantly lower than that of common antioxidants like ascorbic acid, suggesting superior efficacy in radical scavenging .

Case Study 2: Antimicrobial Screening

A comprehensive screening of α-bisabolone against a panel of bacterial strains revealed that it inhibited the growth of S. aureus with an MIC of 32 µg/mL. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .

The biological activities of α-bisabolone can be attributed to its interaction with specific molecular targets:

- Antioxidant Mechanism : The compound likely donates hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.

- Antimicrobial Mechanism : It may interact with bacterial cell membranes or essential metabolic pathways, inhibiting growth and proliferation.

Comparative Analysis

To better understand the uniqueness of α-bisabolone's biological activity, a comparison with similar compounds was conducted:

| Compound Name | Molecular Formula | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| α-Bisabolone | C₁₅H₂₄O₂ | High | Moderate |

| Curcumin | C₂₁H₂₀O₆ | Very High | High |

| Quercetin | C₁₅H₁₀O₇ | Moderate | Moderate |

Q & A

Q. 1.1. What analytical techniques are recommended for structural elucidation of this compound, and how can conflicting data be resolved?

Answer:

- Primary methods : Gas chromatography/mass spectrometry (GC/MS) is critical for identifying volatile components and confirming molecular weight and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY) is essential for resolving stereochemistry and functional groups.

- Data contradiction resolution : Discrepancies between GC/MS retention indices (e.g., KI 1669) and NMR-derived stereochemical assignments require cross-validation using high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy to confirm carbonyl (C=O) and hydroxyl (-OH) groups .

Q. 1.2. What synthetic routes are documented for this compound, and how do reaction conditions influence product purity?

Answer:

- Key routes : Cyclohexenyl precursors (e.g., 4-methyl-3-cyclohexen-1-yl derivatives) are often alkylated with heptenone intermediates under basic conditions. Oxidation of hydroxyl groups to ketones requires controlled use of agents like potassium permanganate to avoid over-oxidation .

- Optimization : Solvent polarity (e.g., dichloromethane vs. ethanol) and temperature (60–80°C) significantly impact regioselectivity. For example, protic solvents favor keto-enol tautomer stabilization, reducing side products .

Advanced Research Questions

Q. 2.1. How can competing reaction pathways during synthesis be controlled to enhance yield?

Answer:

- Pathway analysis : Competing nucleophilic attacks on the cyclohexenyl moiety can lead to diastereomers. Using sterically hindered bases (e.g., LDA) or Lewis acids (e.g., BF₃·OEt₂) directs regioselectivity toward the desired enone product .

- In-situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustment of pH (<7) to suppress undesired enolization .

Q. 2.2. What mechanistic insights explain the compound’s reported bioactivity in pheromone studies?

Answer:

- Biological relevance : The compound’s α,β-unsaturated ketone moiety may interact with insect olfactory receptors via Michael addition or hydrogen bonding. In Cedrus libani essential oil, it functions as a semiochemical, attracting specific pollinators or predators .

- Validation : Comparative bioassays using enantiomerically pure samples (separated via chiral HPLC) can isolate active stereoisomers. Electrophysiological recordings (e.g., EAG) quantify receptor response thresholds .

Q. 2.3. How do solvent effects and substituent positioning influence spectroscopic properties?

Answer:

- Solvent-dependent shifts : In polar aprotic solvents (e.g., DMSO), the hydroxyl group’s proton exhibits downfield shifts (δ 5.2–5.8 ppm) due to hydrogen bonding. Substituents at the 4-methyl-3-cyclohexenyl group cause upfield shifts in adjacent protons (δ 1.2–1.5 ppm) due to steric shielding .

- Computational validation : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict NMR/IR spectra, aiding assignments for complex multi-ring systems .

Methodological Challenges and Solutions

Q. 3.1. Addressing discrepancies in chromatographic vs. spectroscopic purity assessments

Q. 3.2. Designing stability studies for lab-scale storage

- Protocol : Store under inert atmosphere (N₂) at -20°C in amber vials. Monitor degradation via LC-MS every 3 months; keto-enol tautomerization is minimized at pH 6–7 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.